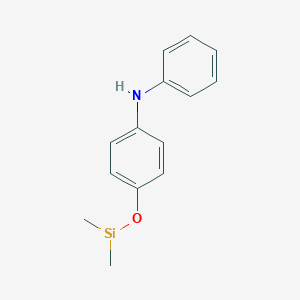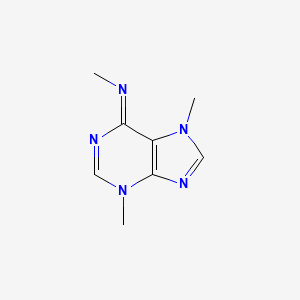
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is a chemical compound with a unique structure that includes a purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine typically involves multiple steps, including the formation of the purine ring and subsequent modifications to introduce the desired functional groups. One common method involves the use of C15-Wittig salts, which are purified and then used in the synthesis of the compound . The reaction conditions often include specific solvents and temperatures to achieve the desired isomeric forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, sodium borohydride or lithium aluminum hydride can be used for reduction reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which can be further studied for their unique properties.
Aplicaciones Científicas De Investigación
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine has several scientific research applications across different fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving purine derivatives.
Medicine: Research into its potential therapeutic effects, such as its role in modulating biological targets, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve purine-related mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
- (3Z,6Z,9Z)-1,3,6,9-Tetraenes
Uniqueness
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is unique due to its specific structural features and the presence of the purine ring system. This distinguishes it from other similar compounds, which may have different functional groups or chain lengths .
Propiedades
Número CAS |
51584-35-1 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
N,3,7-trimethylpurin-6-imine |
InChI |
InChI=1S/C8H11N5/c1-9-7-6-8(11-5-12(6)2)13(3)4-10-7/h4-5H,1-3H3 |
Clave InChI |
SPKZQHOOXGUQAR-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C2=C(N=CN2C)N(C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


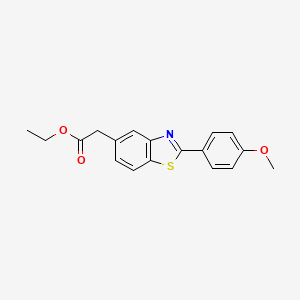
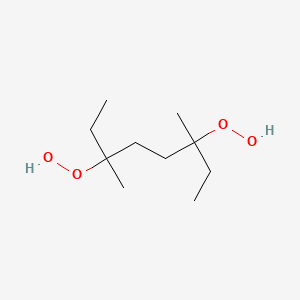


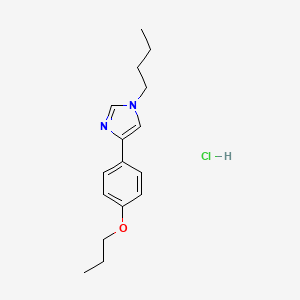
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
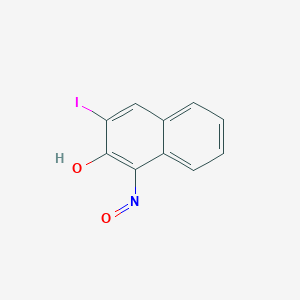
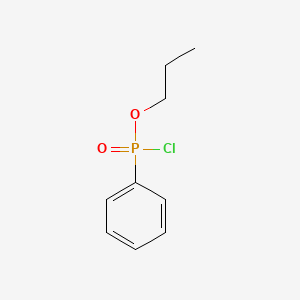

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)


